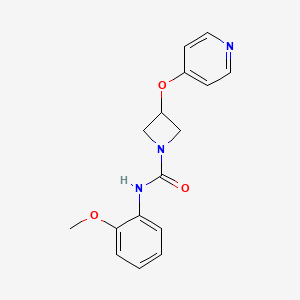
N-(2-Methoxyphenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxyphenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide, also known as MPAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, agriculture, and material sciences. In
Scientific Research Applications
N-(2-Methoxyphenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide has shown promising results in various scientific research areas, including medicinal chemistry, drug discovery, and material sciences. In medicinal chemistry, this compound has been studied for its potential use as an anticancer agent, with studies showing its ability to inhibit cancer cell growth and induce apoptosis. This compound has also been studied for its potential use as an anti-inflammatory agent, with studies showing its ability to inhibit the production of inflammatory cytokines.
In drug discovery, this compound has been studied as a potential scaffold for the development of new drugs. Its unique structure and mechanism of action make it an attractive candidate for the development of drugs targeting various diseases.
In material sciences, this compound has been studied for its potential use in the synthesis of functional materials. Its unique structure and properties make it an attractive candidate for the development of materials with various applications, including catalysis, sensing, and energy storage.
Mechanism of Action
The mechanism of action of N-(2-Methoxyphenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide is not fully understood, but studies have shown that it targets various cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound has been shown to inhibit the activity of these pathways, leading to the inhibition of cancer cell growth and the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the inhibition of the production of inflammatory cytokines. This compound has also been shown to have antioxidant properties, which may contribute to its potential use as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-Methoxyphenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide is its unique structure, which makes it an attractive candidate for the development of new drugs and materials. This compound has also been shown to have low toxicity, which is important for its potential use in pharmaceuticals. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Future Directions
There are many future directions for the study of N-(2-Methoxyphenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide, including the development of new drugs targeting various diseases, the synthesis of functional materials with various applications, and the study of its mechanism of action. Some potential future directions include the development of this compound derivatives with improved solubility and the study of its potential use in the treatment of other diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique structure and mechanism of action make it an attractive candidate for the development of new drugs and materials. While there are still many unanswered questions about its mechanism of action and potential applications, the future looks promising for the study of this compound.
Synthesis Methods
The synthesis of N-(2-Methoxyphenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide involves the reaction of 2-methoxyphenylamine with 4-bromopyridine in the presence of a palladium catalyst to form N-(2-methoxyphenyl)-4-pyridinylamine. This intermediate is then reacted with 1-chloroazetidine-3-carboxylic acid in the presence of a base to form this compound.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-21-15-5-3-2-4-14(15)18-16(20)19-10-13(11-19)22-12-6-8-17-9-7-12/h2-9,13H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRORIQUFBMBBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B3006901.png)
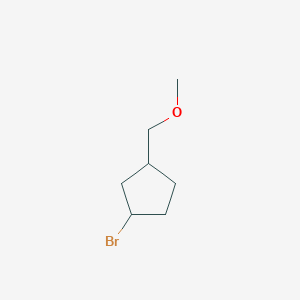
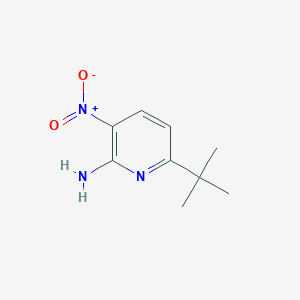
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3006904.png)
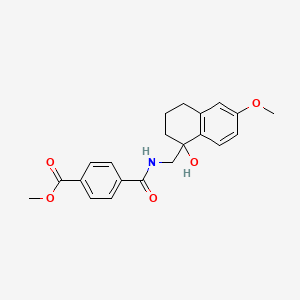
![7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3006906.png)
![3-[(4-Bromopyrazol-1-yl)methyl]-N-(2-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B3006909.png)
![N-(2,4-difluorophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B3006911.png)
![N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide](/img/structure/B3006912.png)
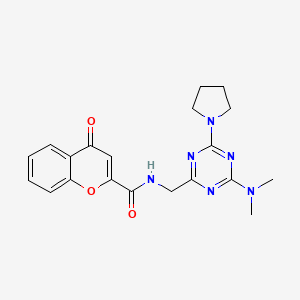
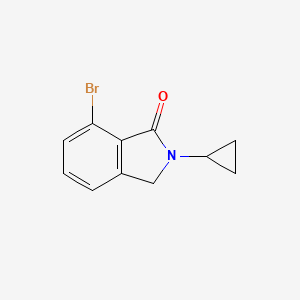
![2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B3006918.png)

